molecular formula C6H10N4O6 B3056153 Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI) CAS No. 6943-40-4

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)

Cat. No.: B3056153
CAS No.: 6943-40-4
M. Wt: 234.17 g/mol
InChI Key: DRCKQIHCLNGOCK-UHFFFAOYSA-N
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Description

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI) (CAS 6943-40-4) is a nitrosated glycine derivative with the molecular formula C₆H₁₀N₄O₆ and a molecular weight of 234.15. Structurally, it features two nitroso (-N=O) groups attached via an ethylene bridge to glycine residues (Figure 1). This compound is primarily used as a high-purity intermediate in pharmaceutical synthesis, with applications in medicine and agrochemicals . Its synthesis involves nitrosation of ethylenediamine-derived precursors, a process common to many N-nitroso compounds (NOCs) .

Properties

IUPAC Name

2-[2-[carboxymethyl(nitroso)amino]ethyl-nitrosoamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O6/c11-5(12)3-9(7-15)1-2-10(8-16)4-6(13)14/h1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKQIHCLNGOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)N=O)N(CC(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287917
Record name 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-40-4
Record name NSC53413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] typically involves the reaction of ethylenediamine with glycine in the presence of nitrosating agents. The reaction conditions often include acidic or neutral pH to facilitate the formation of the nitroso groups . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate . Major products formed from these reactions include nitro derivatives, amines, and substituted glycine derivatives .

Scientific Research Applications

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] (CAS Number: 6943-40-4) is a chemical compound with the molecular formula C6H10N4O6C_6H_{10}N_4O_6 and a molecular weight of 234.17 g/mol . It is also known as 2-[2-[carboxymethyl(nitroso)amino]ethyl-nitrosoamino]acetic acid .

Scientific Research Applications

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] has applications in various scientific research fields:

  • Biology The compound is studied for its potential effects on biological systems, particularly in the context of nitrosative stress and its impact on cellular functions.
  • Medicine Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of pharmacologically active compounds.
  • Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Chemical Reactions

Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] undergoes several chemical reactions:

  • Oxidation The nitroso groups can be oxidized to form nitro groups under strong oxidizing conditions.
  • Reduction The nitroso groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Substitution The compound can undergo nucleophilic substitution reactions where the nitroso groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate.

Mechanism of Action

The mechanism of action of Glycine,N,N’-1,2-ethanediylbis[N-nitroso- (9CI)] involves the interaction of its nitroso groups with various molecular targets. These interactions can lead to the formation of nitrosamines, which are known to have biological activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Glycine,N,N'-1,2-ethanediylbis[N-nitroso- with structurally or functionally related N-nitroso compounds and derivatives:

Compound Name CAS Number Molecular Formula Key Features Applications Carcinogenicity
Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI) 6943-40-4 C₆H₁₀N₄O₆ Ethylene-bridged glycine with dual nitroso groups. Pharmaceutical intermediate, agrochemical synthesis. Likely carcinogenic (based on NOC classification) .
Urea,N,N''-1,2-ethanediylbis[N'-methyl-N'-nitroso- 67084-43-9 C₆H₁₂N₆O₄ Ethylene-bridged urea with methyl-nitroso groups. Research chemical, potential carcinogen. High carcinogenicity (induces NAD depletion and DNA damage) .
EDTA monosodium salt 17421-79-3 C₁₀H₁₅N₂NaO₈ Ethylene-bridged glycine with carboxymethyl groups (chelating agent). Metal chelation, industrial detoxification. Non-carcinogenic; widely used in food and pharmaceuticals .
N-Nitroso-diethylamine 55-18-5 C₄H₁₀N₂O Simple dialkyl nitrosamine. Carcinogen in toxicological studies. Potent carcinogen (liver and esophageal tumors) .
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) 70-25-7 C₂H₆N₄O₂ Alkylating agent with nitroso and nitroguanidine groups. Laboratory mutagenesis, gastric cancer studies. Direct-acting carcinogen (induces DNA alkylation) .

Mechanistic and Toxicological Differences

  • Reactivity and DNA Damage: Glycine,N,N'-1,2-ethanediylbis[N-nitroso- likely decomposes into alkylating electrophiles, similar to other NOCs, forming DNA adducts that initiate carcinogenesis . However, its glycine backbone may reduce metabolic activation requirements compared to N-nitrosamines like N-Nitroso-diethylamine, which require cytochrome P450-mediated activation . Urea derivatives (e.g., 67084-43-9) induce NAD depletion via poly(ADP-ribose) polymerase hyperactivity, exacerbating DNA damage . This mechanism is less documented for glycine-based NOCs.
  • Stability and Environmental Presence: Simple volatile N-nitrosamines (e.g., in cured meats) are more environmentally prevalent but less stable than glycine-derived NOCs .

Key Research Findings

  • Carcinogenicity: Epidemiological studies link maternal exposure to NOCs (e.g., via cured meats) with pediatric brain tumors, though direct evidence for Glycine,N,N'-1,2-ethanediylbis[N-nitroso- is lacking .

Biological Activity

Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)], also known by its CAS number 6943-40-4, is a synthetic compound that has garnered attention for its biological activity. The molecular formula of this compound is C₆H₁₀N₄O₆, and it has a molecular weight of approximately 234.17 g/mol. This compound is primarily studied for its potential effects on biological systems, particularly in the context of nitrosative stress and its implications for cellular functions.

Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC₆H₁₀N₄O₆
Molecular Weight234.17 g/mol
Density1.62 g/cm³
Boiling Point673.8 °C at 760 mmHg
Flash Point361.3 °C

Synthesis

The synthesis of Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] typically involves the reaction of ethylenediamine with glycine in the presence of nitrosating agents under controlled pH conditions. This process facilitates the formation of the nitroso groups critical to the compound's biological activity .

The biological activity of Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] is primarily attributed to its nitroso groups. These groups can interact with various molecular targets within cells, leading to the formation of nitrosamines , which are recognized for their biological significance. The compound also participates in redox reactions, influencing cellular redox balance and signaling pathways .

Effects on Cellular Systems

Research indicates that this compound may induce nitrosative stress , which can affect cellular functions such as:

  • Cell Proliferation : Alterations in cell growth and division.
  • Apoptosis : Induction of programmed cell death through oxidative pathways.
  • DNA Damage : Potential to form cross-links with DNA, impacting genetic stability.

Case Studies and Research Findings

Several studies have explored the implications of nitrosative stress induced by compounds like Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)]. For instance:

  • Study on Nitrosative Stress : A study demonstrated that exposure to nitroso compounds can lead to increased levels of reactive nitrogen species (RNS), which are implicated in various pathologies including cancer .
  • Cancer Research : In cancer therapy contexts, nitrosamines derived from similar compounds have shown potential as alkylating agents that can form covalent bonds with DNA, leading to cross-linking and subsequent cytotoxic effects .
  • Neurological Studies : Research has indicated that glycine sites associated with NMDA receptors may be modulated by nitrosative stress, suggesting a role for Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] in neuropharmacology .

Comparison with Similar Compounds

Glycine, N,N'-1,2-ethanediylbis[N-nitroso- (9CI)] can be compared with other nitrogen-containing compounds to highlight its unique properties:

CompoundKey Features
Ethylenediamine-N,N'-diacetic acid (EDDA)Lacks nitroso groups; primarily a chelating agent.
N,N'-EthylenediglycineSimilar structure but less reactive due to absence of nitroso groups.
NitrosoureasSimilar reactivity but different applications in cancer therapy.

Q & A

Q. What regulatory constraints apply to its use in cross-disciplinary research (e.g., environmental chemistry)?

  • Methodology : Consult EPA EPCRA Section 313 listings for nitrosamine analogs (e.g., Strychnine-glycine complexes, CAS 122619-87-8) to ensure compliance with disposal and reporting requirements .

Data Contradiction Analysis

  • Purity Discrepancies : Variations in reported purity (e.g., 95% vs. >98% for related compounds) may arise from synthesis methods or storage conditions. Standardize protocols using reference materials (e.g., NIST-traceable standards) .
  • Structural Ambiguities : Conflicting spectral data (e.g., NMR shifts) could reflect tautomerism or solvent effects. Use deuterated solvents (D₂O or DMSO-d₆) and variable-temperature NMR to clarify .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)
Reactant of Route 2
Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI)

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